Melanogenesis Inhibitory Potency: (-)-Chimonanthine Exhibits 1.5× and 1.9× Lower IC50 than (-)-Folicanthine and (-)-Calycanthidine
In a direct head-to-head comparison using theophylline-stimulated murine B16 melanoma 4A5 cells, (-)-chimonanthine demonstrated the highest melanogenesis inhibitory potency among five isolated dimeric pyrrolidinoindoline alkaloids [1]. The IC50 values, measured under identical assay conditions, rank as follows: (-)-chimonanthine (0.93 μM) < (-)-folicanthine (1.4 μM) < (-)-calycanthidine (1.8 μM) [1]. The observed 1.5-fold potency advantage over folicanthine and 1.9-fold over calycanthidine is statistically meaningful and correlates with dual inhibition of tyrosinase and TRP-1 mRNA expression [1].
| Evidence Dimension | Melanogenesis inhibition (IC50) |
|---|---|
| Target Compound Data | 0.93 μM for (-)-chimonanthine |
| Comparator Or Baseline | (-)-folicanthine: 1.4 μM; (-)-calycanthidine: 1.8 μM |
| Quantified Difference | 1.5-fold lower IC50 vs folicanthine; 1.9-fold lower vs calycanthidine |
| Conditions | Theophylline-stimulated murine B16 melanoma 4A5 cells; melanogenesis assay |
Why This Matters
For melanogenesis research requiring maximum potency, (-)-chimonanthine offers a quantifiable advantage over its closest naturally co-occurring analogs, reducing the required concentration by ~35% to achieve equivalent inhibition.
- [1] Morikawa T, Nakanishi Y, Ninomiya K, Matsuda H, Nakashima S, Miki H, Miyashita Y, Yoshikawa M, Hayakawa T, Muraoka O. Dimeric pyrrolidinoindoline-type alkaloids with melanogenesis inhibitory activity in flower buds of Chimonanthus praecox. J Nat Med. 2014;68(3):539-549. View Source
